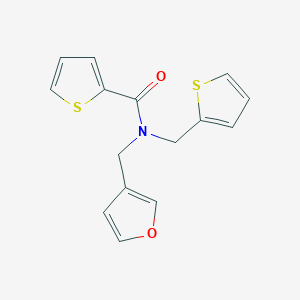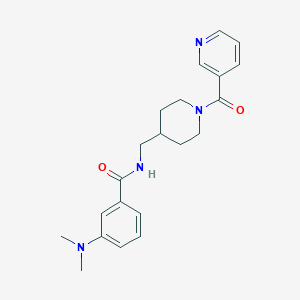![molecular formula C11H12N8O2 B2942966 N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 2034319-97-4](/img/structure/B2942966.png)
N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C11H12N8O2 and its molecular weight is 288.271. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activity
N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide, and its derivatives, are actively researched for their potential in synthesizing compounds with significant biological activities. A study by Riyadh (2011) demonstrated the synthesis of novel N-arylpyrazole-containing enaminones, leading to the creation of compounds exhibiting antimicrobial activities. These compounds were found to inhibit effects against human breast and liver carcinoma cell lines, comparable to 5-fluorouracil, highlighting their potential in antitumor applications Riyadh, S. (2011).
Phosphodiesterase Type 4 Inhibition
Further research explored the bioisosteric replacement of adenine derivatives, leading to the discovery of potent phosphodiesterase type 4 inhibitors. This study showcases the chemical versatility of the [1,2,4]triazolo[4,3-a]pyrazin moiety in developing new classes of inhibitors with potential therapeutic applications Raboisson, P., et al. (2003).
Antiviral Activities
The this compound scaffold has also been utilized in synthesizing derivatives with potential antiviral activities. A study highlighted the synthesis of triazenopyrazole derivatives showing moderate activity against HIV-1, indicating the compound's relevance in antiviral research Larsen, J., et al. (1999).
Anticancer Potential
Additionally, the compound's derivatives have been studied for their anticancer potential. Research into substituted triazolo[4,3-b]pyridazin-8-amine derivatives as tankyrase inhibitors highlights the compound's role in developing cancer therapeutics. These inhibitors were found to selectively inhibit tankyrase, an enzyme involved in cancer cell proliferation, showcasing the compound's potential in oncological research Liscio, P., et al. (2014).
Mechanism of Action
Target of Action
The primary targets of this compound are c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell proliferation and survival, and their overexpression or mutation is often associated with various types of cancers .
Mode of Action
The compound interacts with its targets by inhibiting their activities. It has been shown to exhibit excellent inhibitory activities against c-Met and VEGFR-2 kinases . The compound binds to these proteins, which is similar to the action of foretinib, a known inhibitor of these kinases .
Biochemical Pathways
The inhibition of c-Met and VEGFR-2 kinases by the compound affects multiple biochemical pathways. It leads to the inhibition of the growth of cancer cells by affecting the intracellular signaling of these cells . The compound also induces late apoptosis of cancer cells .
Pharmacokinetics
The compound’s excellent inhibitory and antiproliferative activities suggest that it may have favorable adme properties that contribute to its bioavailability and efficacy .
Result of Action
The compound exhibits excellent antiproliferative activities against various cancer cell lines, including A549, MCF-7, and Hela . It inhibits the growth of these cells in a dose-dependent manner and induces their late apoptosis . The compound also inhibits the expression of c-Met and VEGFR-2, further contributing to its antiproliferative effects .
properties
IUPAC Name |
N-[(8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-1-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N8O2/c1-18-6-7(14-17-18)10(20)13-5-8-15-16-9-11(21-2)12-3-4-19(8)9/h3-4,6H,5H2,1-2H3,(H,13,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROCRUAMGSSUALU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCC2=NN=C3N2C=CN=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

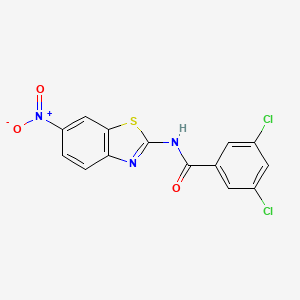



![9-((4-(3,5-dimethylbenzoyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2942891.png)
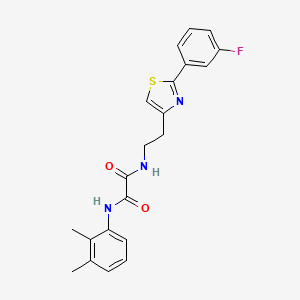
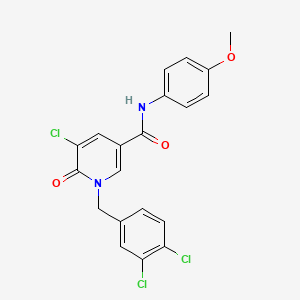

![(1r,3s,5R,7S)-methyl 3-(2-(1H-benzo[d]imidazol-1-yl)acetamido)adamantane-1-carboxylate](/img/structure/B2942897.png)


